Thiourea, N-(2-benzoylphenyl)-N'-(2-methylphenyl)-
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Overview
Description
Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- is an organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of benzoyl and methylphenyl groups attached to the thiourea core, which may impart unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- typically involves the reaction of 2-benzoylaniline with 2-methylaniline in the presence of thiourea. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: A derivative with a single phenyl group.
N,N’-Diphenylthiourea: A derivative with two phenyl groups.
Uniqueness
Thiourea, N-(2-benzoylphenyl)-N’-(2-methylphenyl)- is unique due to the presence of both benzoyl and methylphenyl groups, which can influence its reactivity and interactions. This structural complexity may result in distinct chemical and biological properties compared to simpler thiourea derivatives.
Properties
CAS No. |
61964-67-8 |
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Molecular Formula |
C21H18N2OS |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(2-benzoylphenyl)-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C21H18N2OS/c1-15-9-5-7-13-18(15)22-21(25)23-19-14-8-6-12-17(19)20(24)16-10-3-2-4-11-16/h2-14H,1H3,(H2,22,23,25) |
InChI Key |
DWGWUEJTPQTBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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